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molecular formula C7H15NO B1357814 4-Methoxy-4-methylpiperidine CAS No. 3970-72-7

4-Methoxy-4-methylpiperidine

Cat. No. B1357814
M. Wt: 129.2 g/mol
InChI Key: NHVNKCKANZAOOC-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

Trifluoroacetic acid (2.54 mL, 32.97 mmol) was added dropwise to tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate (22) (756 mg, 3.30 mmol) in dichloromethane (10 mL) at 25° C. under an air atmosphere. The resulting solution was stirred at 25° C. for 15 hours. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford the desired compound as an oil (235 mg, 55.2%); 1H NMR (400.132 MHz, CDCl3) δ 1.15 (3H, s), 1.41-1.49 (2H, m), 1.68-1.74 (2H, m), 2.76 (2H, dt), 2.93 (2H, dt), 3.19 (3H, s), 3.49 (1H, s).
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55.2%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]1([CH3:23])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1>ClCCl>[CH3:8][O:9][C:10]1([CH3:23])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
2.54 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
756 mg
Type
reactant
Smiles
COC1(CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1(CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 55.2%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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